N-({N'-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide
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Overview
Description
N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide is a compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions and have significant applications in various fields of chemistry and biology .
Preparation Methods
The synthesis of N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide typically involves the reaction of substituted hydrazines or hydrazides with aldehydes or ketones. The reaction is usually carried out in solvents such as ethanol, methanol, tetrahydrofuran, butanol, glacial acetic acid, or a mixture of ethanol and glacial acetic acid . The reaction conditions often include heating to facilitate the formation of the Schiff base hydrazone.
Chemical Reactions Analysis
N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, particularly at the fluorobenzamide moiety.
Scientific Research Applications
N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide has several scientific research applications:
Chemistry: It is used in the synthesis of coordination compounds and as a ligand in transition metal complexes.
Medicine: It may have pharmacological applications due to its ability to form stable complexes with metal ions.
Industry: The compound can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, potentially inhibiting enzyme activity or altering biological pathways .
Comparison with Similar Compounds
Similar compounds to N-({N’-[(E)-(2,4-Dimethoxyphenyl)methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide include:
- N’-[(E)-(2,5-Dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-Fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features and chemical properties but differ in their specific substituents, which can influence their reactivity and applications.
Properties
Molecular Formula |
C18H18FN3O4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(2,4-dimethoxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-3-fluorobenzamide |
InChI |
InChI=1S/C18H18FN3O4/c1-25-15-7-6-13(16(9-15)26-2)10-21-22-17(23)11-20-18(24)12-4-3-5-14(19)8-12/h3-10H,11H2,1-2H3,(H,20,24)(H,22,23)/b21-10+ |
InChI Key |
UGLOGOKRBRNHPD-UFFVCSGVSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F)OC |
Origin of Product |
United States |
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